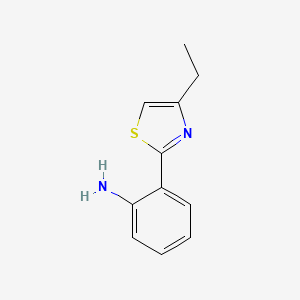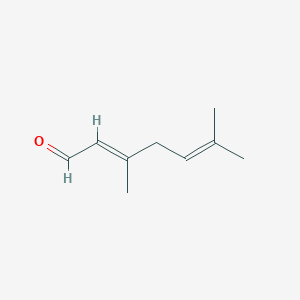
(E)-3,6-Dimethyl-hepta-2,5-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,6-Dimethyl-hepta-2,5-dienal is an organic compound characterized by its unique structure, which includes a conjugated diene system and an aldehyde functional group. This compound is known for its distinct aroma and is often found in essential oils and various natural products. Its chemical formula is C9H14O, and it is commonly used in the fragrance and flavor industries due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dimethyl-hepta-2,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetone with citral, followed by selective hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a palladium catalyst for the hydrogenation step.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3,6-Dimethyl-hepta-2,5-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diene system can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: 3,6-Dimethyl-heptanoic acid.
Reduction: (E)-3,6-Dimethyl-hepta-2,5-dienol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(E)-3,6-Dimethyl-hepta-2,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: In addition to its use in fragrances and flavors, this compound is also used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3,6-Dimethyl-hepta-2,5-dienal is primarily related to its ability to interact with biological membranes and proteins. The aldehyde group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function. Additionally, the conjugated diene system can participate in redox reactions, contributing to its antioxidant properties. The compound’s interactions with cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
(E)-3,6-Dimethyl-hepta-2,5-dienal can be compared with other similar compounds such as:
Citral: A closely related compound with a similar structure but lacking the conjugated diene system.
Geranial: Another aldehyde with a similar aroma but different chemical properties.
Neral: An isomer of geranial with distinct stereochemistry.
The uniqueness of this compound lies in its combination of a conjugated diene system and an aldehyde functional group, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E)-3,6-dimethylhepta-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4,6-7H,5H2,1-3H3/b9-6+ |
InChI Key |
YQGCAKDJQBPFLX-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CC/C(=C/C=O)/C)C |
Canonical SMILES |
CC(=CCC(=CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


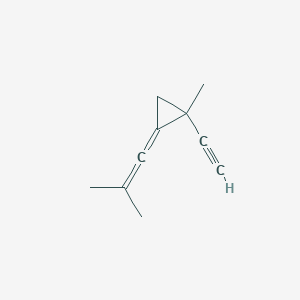
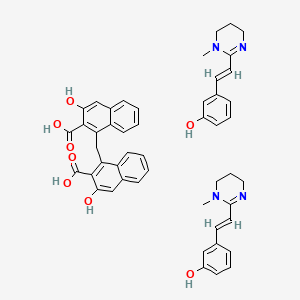

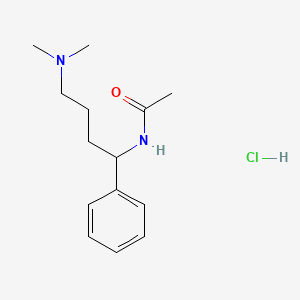
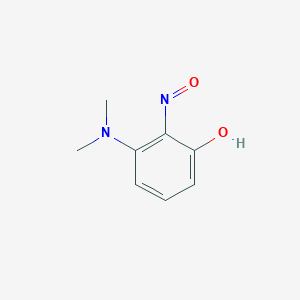
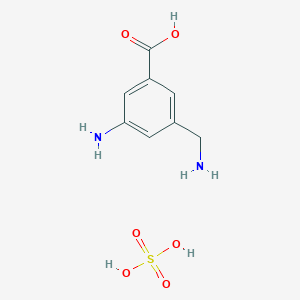
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
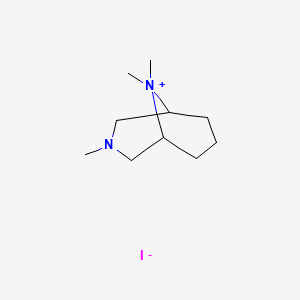
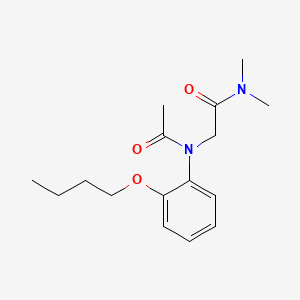
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)

